N-Desethyl Chloroquine Hydrochloride

Description

BenchChem offers high-quality N-Desethyl Chloroquine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Desethyl Chloroquine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

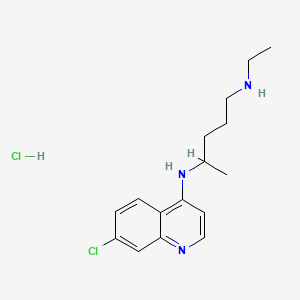

4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3.ClH/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16;/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEUGBWALMVNQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15912-96-6 |

Source

|

| Record name | 1,4-Pentanediamine, N4-(7-chloro-4-quinolinyl)-N1-ethyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15912-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Pharmacokinetics of N-Desethyl Chloroquine metabolite in humans

Executive Summary

N-Desethyl Chloroquine (NdCQ) is the primary pharmacologically active metabolite of the 4-aminoquinoline drug Chloroquine (CQ).[1] While often overshadowed by the parent compound, NdCQ contributes significantly to both the antimalarial efficacy and the toxicological profile of the drug.

This guide analyzes the pharmacokinetic (PK) distinctiveness of NdCQ, characterized by massive tissue sequestration , a terminal half-life exceeding 20 days , and stereoselective disposition . It provides researchers with the mechanistic causality behind these parameters and validated protocols for its quantification.

Metabolic Genesis & Enzymology

The formation of NdCQ is not a passive degradation but a rate-limited enzymatic process occurring primarily in the liver. Understanding this pathway is critical for predicting drug-drug interactions (DDIs).

The N-Dealkylation Pathway

Chloroquine undergoes N-dealkylation to form NdCQ. This metabolite can be further metabolized to Bis-desethylchloroquine (BdCQ), though NdCQ remains the dominant circulating species.

-

Primary Catalyst: CYP2C8 is the principal enzyme responsible for the conversion of CQ to NdCQ.

-

Secondary Catalysts: CYP3A4 and CYP2D6 contribute to a lesser extent.[1]

-

Genetic Implications: Polymorphisms in CYP2C8 (specifically CYP2C82 and CYP2C83) can significantly alter the NdCQ/CQ ratio, leading to higher parent drug exposure in poor metabolizers.

Pathway Visualization

The following diagram illustrates the enzymatic cascade and the specific cytochrome P450 isoforms involved.

Figure 1: Hepatic biotransformation of Chloroquine to N-Desethyl Chloroquine showing CYP isoform dependency.[1][2]

Pharmacokinetic Profile: The "Deep Compartment" Phenomenon

NdCQ shares the defining pharmacokinetic feature of its parent: Lysosomotropism . Being a weak base, it becomes protonated and trapped within acidic lysosomes of tissues (liver, spleen, kidney, lungs), creating a massive volume of distribution (

Comparative PK Parameters (Human)

The following data aggregates findings from healthy volunteer studies (single oral dose). Note the distinct clearance rates despite similar half-lives.

| Parameter | Chloroquine (Parent) | N-Desethyl Chloroquine (Metabolite) | Mechanistic Insight |

| 2 – 4 hours | 4 – 6 hours | Formation rate-limited; appears as parent is absorbed. | |

| Dose-dependent | ~20–30% of Parent | Limited by hepatic conversion rate. | |

| Volume of Distribution ( | 200 – 800 L/kg | 100 – 200 L/kg | Both are sequestered, but parent drug binds more extensively. |

| Systemic Clearance ( | 0.7 – 1.0 L/h/kg | 0.15 – 0.20 L/h/kg | NdCQ is cleared significantly slower than the parent. |

| Terminal Half-life ( | 20 – 60 days | 20 – 60 days | Driven by slow release from deep tissue compartments, not elimination capacity. |

Tissue Accumulation Logic

The persistence of NdCQ is not due to metabolic stability but to re-distribution .

-

Central Compartment (Plasma): Drug enters here.

-

Peripheral Compartment (Tissues): Drug is rapidly scavenged by lysosomes.

-

Elimination Phase: As plasma levels drop, the drug slowly leaks back from tissues into plasma to maintain equilibrium, resulting in the prolonged terminal elimination phase.

Figure 2: Multi-compartment kinetic model illustrating the bidirectional flow between plasma and deep tissue stores.

Stereoselectivity: The Hidden Variable

Chloroquine is administered as a racemate (50:50 mixture of R- and S-enantiomers). This chirality extends to NdCQ, influencing its disposition.

-

Metabolic Preference: Studies indicate that S(+)-Chloroquine is preferentially metabolized.[3] Consequently, concentrations of S(+)-NdCQ in plasma generally exceed those of R(-)-NdCQ .[3]

-

Protein Binding: Stereoselective binding to plasma proteins (Alpha-1-acid glycoprotein) differs between enantiomers, affecting the free fraction available for clearance.[3]

-

Clinical Relevance: While currently dosed as a racemate, advanced PK modeling must account for this enantiomeric divergence, as toxicity profiles may differ between isomers.

Analytical Protocol: Quantification via LC-MS/MS

Precise measurement of NdCQ requires separating it from the parent drug and endogenous interferences. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method Validation (Self-Validating System)

To ensure trustworthiness, this protocol uses Stable Isotope Dilution .

-

Internal Standard (IS): Chloroquine-d4 or NdCQ-d4.

-

Why: Corrects for matrix effects (ion suppression) and extraction variability.

Step-by-Step Workflow

1. Sample Preparation (Liquid-Liquid Extraction)

-

Matrix: 100 µL Human Plasma.

-

IS Addition: Add 10 µL of deuterated IS (1 µg/mL).

-

Alkalinization: Add 100 µL of 0.5 M NaOH (Crucial: renders the basic drug non-ionized to facilitate extraction).

-

Extraction: Add 1 mL MTBE (Methyl tert-butyl ether) or Diethyl Ether. Vortex 5 mins. Centrifuge 4000g for 10 mins.

-

Reconstitution: Evaporate supernatant under nitrogen. Reconstitute in 100 µL Mobile Phase.

2. Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Synergi), 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 4 minutes.

3. Mass Spectrometry (MRM Parameters) Operate in Positive Electrospray Ionization (ESI+) mode.

| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |

| Chloroquine | 320.2 | 247.1 | 30 | 20 |

| N-Desethyl CQ | 292.2 | 179.1 | 35 | 22 |

| Chloroquine-d4 (IS) | 324.2 | 251.1 | 30 | 20 |

digraph "LCMS_Workflow" { rankdir=TD; node [shape=box, style="filled", fontname="Helvetica", fontsize=10];Sample [label="Plasma Sample\n+ Internal Standard (d4)", fillcolor="#F1F3F4", fontcolor="#202124"]; LLE [label="Liquid-Liquid Extraction\n(pH > 10 with MTBE)", fillcolor="#FBBC05", fontcolor="#202124"]; Sep [label="LC Separation\n(C18 Column, Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detect [label="MS/MS Detection\n(MRM: 292.2 -> 179.1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Quantification\n(Peak Area Ratio vs IS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sample -> LLE [label="Alkalinize"]; LLE -> Sep [label="Reconstitute"]; Sep -> Detect [label="ESI+"]; Detect -> Data [label="Analyze"];

}

Figure 3: Analytical workflow for the extraction and quantification of NdCQ.

References

-

Projean, D., et al. (2003). In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation. Drug Metabolism and Disposition.[3][4][5][6][7] Link

-

Ducharme, J., & Farinotti, R. (1996). Clinical pharmacokinetics and metabolism of chloroquine.[8] Clinical Pharmacokinetics.[8][9][10] Link

-

Augustijns, P., & Verbeke, N. (1993). Stereoselective pharmacokinetic properties of chloroquine and de-ethyl-chloroquine in humans.[8][9] Clinical Pharmacokinetics.[8][9][10] Link

-

Krishna, S., & White, N. J. (1996). Pharmacokinetics of Quinine, Chloroquine and Amodiaquine.[8] Clinical Pharmacokinetics.[8][9][10] Link

-

Ferreira, M. A., et al. (2021). Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma.[11] PLoS ONE.[12] Link[12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of Chloroquine and Hydroxychloroquine | Ento Key [entokey.com]

- 5. researchgate.net [researchgate.net]

- 6. Stereoselectivity in the disposition of chloroquine and desethylchloroquine in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of Chloroquine and Monodesethylchloroquine in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. academic.oup.com [academic.oup.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

N-Desethyl Chloroquine Hydrochloride CAS number and identifiers

Topic: N-Desethyl Chloroquine Hydrochloride: Technical Specifications, Pharmacokinetics, and Analytical Protocols Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals[1][2]

Executive Summary

N-Desethyl Chloroquine (DCQ) is the primary pharmacologically active metabolite of the antimalarial and immunomodulatory drug Chloroquine (CQ).[1][3][4] Formed via N-deethylation in the liver, DCQ retains significant antiplasmodial activity and shares the toxicological profile of its parent compound.[3] In drug development and therapeutic drug monitoring (TDM), DCQ serves as a critical biomarker for CYP450 activity (specifically CYP2C8 and CYP3A4) and patient adherence.[1]

This guide provides a definitive technical reference for the Hydrochloride salt form (CAS 4298-11-7) and the Free Base (CAS 1476-52-4), detailing their chemical identifiers, metabolic pathways, and validated LC-MS/MS quantification protocols.[2][3][4]

Chemical Identity & Identifiers

Accurate identification is the foundation of reproducible research. While the free base is the active physiological species, the hydrochloride salt is frequently used as a reference standard due to its superior stability and solubility in aqueous mobile phases.

Core Identifiers

| Property | N-Desethyl Chloroquine Hydrochloride | N-Desethyl Chloroquine (Free Base) |

| CAS Number | 4298-11-7 | 1476-52-4 |

| Synonyms | Desethylchloroquine HCl; Monodesethylchloroquine HCl | Desethylchloroquine; DCQ; NSC 13254 |

| Molecular Formula | C₁₆H₂₂ClN₃[1][2][3][4][5] · HCl | C₁₆H₂₂ClN₃ |

| Molecular Weight | 328.28 g/mol | 291.82 g/mol |

| Appearance | White to off-white crystalline solid | Pale yellow solid/oil |

| Solubility | Water, Methanol, DMSO | Chloroform, Methanol, DMSO |

Structural Descriptors

-

IUPAC Name: N4-(7-chloroquinolin-4-yl)-N1-ethylpentane-1,4-diamine[1][2][3][4][6][7]

-

SMILES (Free Base): CCNCCCC(C)NC1=CC=NC2=C1C=CC(Cl)=C2[1][2][3]

-

InChI Key (Free Base): MCYUUUTUAAGOOT-UHFFFAOYSA-N[1][2][3][4][5][6]

Technical Note: When preparing stock solutions for quantitative analysis, always correct for the salt correction factor (SCF).

Biological & Pharmacological Context

Understanding the formation of DCQ is essential for interpreting pharmacokinetic data. Chloroquine undergoes extensive metabolism in the liver, primarily via N-dealkylation.[2][3][4]

Metabolic Pathway[1][2][3]

The conversion of Chloroquine to N-Desethyl Chloroquine is mediated by the Cytochrome P450 system.[2][3][4][6] This step is rate-limiting and genetically variable, particularly due to polymorphisms in CYP2C8.[1][2][3]

Figure 1: Metabolic pathway of Chloroquine biotransformation to N-Desethyl Chloroquine.[1][3]

Clinical Significance

-

Activity: DCQ retains antimalarial activity comparable to Chloroquine against sensitive Plasmodium falciparum strains but may show reduced efficacy against resistant strains [1].[1][2][3]

-

Half-life: Like the parent compound, DCQ exhibits an extremely long terminal elimination half-life (20–60 days), leading to significant accumulation during chronic dosing [2].[1][2][3][4]

Analytical Methodologies

Quantification of N-Desethyl Chloroquine in biological matrices (plasma, whole blood, urine) requires high selectivity due to the structural similarity between the metabolite and the parent drug.

LC-MS/MS Protocol (Recommended)[1][2][3][4]

This protocol utilizes Multiple Reaction Monitoring (MRM) for specific detection.[1][3][8]

-

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or equivalent) coupled to UHPLC.

-

Column: Kinetex F5 Core-Shell (2.6 µm, 50 x 2.1 mm) or Synergi Polar-RP.[1][2][3][4]

Chromatographic Conditions:

| Parameter | Setting |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Methanol (or Acetonitrile) + 0.1% Formic Acid |

| Flow Rate | 0.4 - 0.5 mL/min |

| Gradient | 0-1 min: 5% B; 1-4 min: Ramp to 95% B; 4-5 min: Hold 95% B; 5.1 min: Re-equilibrate.[1][2][3][4] |

| Injection Vol | 2 - 5 µL |

Mass Spectrometry Settings (ESI Positive Mode):

| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |

| Chloroquine | 320.2 | 247.1 | 142.1 | 25 - 35 |

| N-Desethyl CQ | 292.2 | 179.1 | 114.1 | 28 - 38 |

| Internal Std | 296.2 (d4-DCQ) | 183.1 | - | - |

Protocol Validation Note: The separation of Chloroquine and DCQ is critical. Ensure baseline resolution (Rs > 1.5) to prevent ion suppression or cross-talk, as in-source fragmentation of Chloroquine can sometimes mimic DCQ [3].[2][3][4]

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 50 µL of plasma/blood to a 96-well plate.

-

Spike: Add 10 µL of Internal Standard (Desethylchloroquine-d4).

-

Precipitate: Add 200 µL of ice-cold Methanol (or Acetonitrile).

-

Vortex: Mix vigorously for 2 minutes.

-

Centrifuge: 4000 rpm for 10 minutes at 4°C.

-

Transfer: Inject supernatant directly or dilute 1:1 with Mobile Phase A if peak shape is poor.[1][2]

Handling, Stability & Safety

Safety Profile (GHS Classification)

N-Desethyl Chloroquine Hydrochloride is a bioactive compound and should be handled with the same precautions as Chloroquine.[1][2][3][4]

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2] Handle in a fume hood or biological safety cabinet to avoid inhalation of dust [4].

Storage & Stability

-

Solid State: Store at -20°C. Hygroscopic; keep desiccated.

-

Solution Stability: Stock solutions in Methanol/Water are stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles.[1][2][3][4]

-

Light Sensitivity: Like all aminoquinolines, DCQ is light-sensitive.[1][2][3][4] Use amber vials for all storage and analysis steps.

References

-

Aderounmu, F. A. (1984).[1][2] In vitro assessment of the antimalarial activity of chloroquine and its major metabolites. Annals of Tropical Medicine & Parasitology. Link

-

Projean, D., et al. (2003).[1][2][6] In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation. Drug Metabolism and Disposition.[11] Link

-

Phenomenex Application Note. (2020). Analysis of Chloroquine and Its Metabolite Desethylchloroquine by LC-MS/MS using Kinetex® Core-Shell F5 LC Column. Link

-

Cayman Chemical. (2025).[1][2][3][10] Safety Data Sheet: Desethylchloroquine. Link

Sources

- 1. chem.washington.edu [chem.washington.edu]

- 2. Desethylchloroquine research grade, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Desethyl Chloroquine-d4 | C16H22ClN3 | CID 46781116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (+-)-Desethylchloroquine | C16H22ClN3 | CID 95478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DESETHYL CHLOROQUINE | 1476-52-4 [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. N-Desethyl Chloroquine Hydrochloride | LGC Standards [lgcstandards.com]

- 8. he02.tci-thaijo.org [he02.tci-thaijo.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Frontiers | Computational Studies of Hydroxychloroquine and Chloroquine Metabolites as Possible Candidates for Coronavirus (COVID-19) Treatment [frontiersin.org]

Application Note: Robust HPLC Method Development for Chloroquine and Metabolites in Biological Fluids

Executive Summary

This guide provides a comprehensive protocol for the development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Chloroquine (CQ) and its primary metabolites in human plasma.

Chloroquine is a diprotic weak base (pKa values ~8.4 and ~10.[1][2]8) known for severe peak tailing on traditional silica-based columns due to secondary silanol interactions.[1][2] This protocol addresses these challenges by utilizing a silanol-suppression strategy combined with Liquid-Liquid Extraction (LLE) to ensure high recovery, sharp peak shapes, and bioanalytical sensitivity suitable for pharmacokinetic profiling.[1][2]

Physicochemical Profile & Metabolic Pathway[1]

Understanding the molecule is the first step in method design.[1][2] CQ is metabolized in the liver primarily by CYP2C8 and CYP3A4.[1][2]

Table 1: Analyte Properties

| Analyte | Abbr.[1][2][3][4] | Chemical Class | pKa (approx) | LogP | Key Analytical Challenge |

| Chloroquine | CQ | 4-Aminoquinoline | 8.4, 10.8 | 4.63 | Severe tailing; retention drifts at neutral pH.[1][2] |

| Desethylchloroquine | DEC | Metabolite (N-dealkylation) | ~8.5, ~10.9 | 3.8 | Resolution from CQ; similar UV spectra.[1][2] |

| Bisdesethylchloroquine | BDEC | Metabolite (Double N-dealkylation) | ~8.5, ~11.0 | 3.0 | More polar; elutes early; potential solvent front interference.[1][2] |

Metabolic Pathway Visualization[1]

Caption: Hepatic metabolism of Chloroquine via N-dealkylation.[1][2] Separation of DEC is critical for accurate PK analysis.

Method Development Strategy: The "Silanol Suppression" Approach[2]

The Problem: Secondary Interactions

Silica-based C18 columns contain residual silanol groups (Si-OH).[1][2] At pH > 3, these silanols deprotonate to Si-O⁻.[1][2] Chloroquine, being a strong base, is positively charged (BH⁺) under acidic conditions.[1][2] Result: Ionic attraction between Si-O⁻ and Drug-NH⁺ causes peak tailing, retention variability, and poor resolution.[1][2]

The Solution: Competitive Amine Modification

Instead of using expensive hybrid columns at high pH (which is a valid alternative), this protocol uses a cost-effective Acidic Mobile Phase with Triethylamine (TEA) .[1][2]

-

Low pH (3.0): Keeps silanols mostly protonated (neutral).[1][2]

-

TEA Modifier: The amine group in TEA competes with Chloroquine for any remaining active silanol sites, effectively "blocking" the column surface and sharpening the CQ peak.[2]

Experimental Protocol 1: Sample Preparation (LLE)

Objective: Isolate basic analytes from plasma proteins and phospholipids.[1][2] Rationale: Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for CQ because it removes phospholipids that cause ion suppression (in MS) or baseline noise (in UV).[1][2] We use an alkaline extraction to render CQ neutral (uncharged) so it partitions into the organic solvent.[1][2]

Workflow Diagram

Caption: Alkaline Liquid-Liquid Extraction (LLE) workflow ensuring analytes are in neutral form for organic recovery.

Reagents:

-

Internal Standard (IS): Quinine or Chlorpheniramine (structurally similar, distinct retention).[1][2]

-

Extraction Solvent: tert-Butyl Methyl Ether (MTBE) or Diethyl Ether/Hexane (1:1).[1][2]

Experimental Protocol 2: HPLC Instrumentation & Conditions

System: HPLC with UV/PDA Detector (or Fluorescence for higher sensitivity).

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Phenomenex Luna C18(2) or Agilent Zorbax Eclipse XDB) | High surface area for retention of polar metabolites.[1][2] "End-capped" columns preferred. |

| Mobile Phase A | 25 mM Phosphate Buffer (pH 3.0) + 0.5% Triethylamine (TEA) | Low pH suppresses silanols; TEA blocks residual sites.[1][2] |

| Mobile Phase B | Acetonitrile (ACN) | Stronger eluent than MeOH, sharper peaks for CQ.[1][2] |

| Mode | Isocratic | Ensures consistent baseline and reproducible retention times.[1] |

| Ratio | 80% Buffer : 20% ACN (Adjust based on column) | High aqueous content needed to retain BDEC and separate DEC from CQ.[1][2] |

| Flow Rate | 1.0 - 1.2 mL/min | Standard flow for 4.6mm ID columns.[1][2] |

| Detection | UV @ 343 nm (or 254 nm) | 343 nm is specific to the quinoline ring and reduces interference from plasma proteins (which absorb at 254/280).[1][2] |

| Temp | 30°C - 35°C | Slightly elevated temperature improves mass transfer and reduces backpressure.[1][2] |

| Injection Vol | 20 - 50 µL | Larger volume allowed due to LLE cleanup.[1][2] |

Preparation of Mobile Phase:

-

Add TEA (5 mL per liter).

-

Adjust pH to 3.0 ± 0.1 with Orthophosphoric Acid (85%).[1][2] Crucial: Adjust pH after adding TEA, as TEA is basic.[1][2]

Validation Parameters (Acceptance Criteria)

Adhere to FDA/EMA Bioanalytical Method Validation guidelines.

-

System Suitability:

-

Linearity:

-

Accuracy & Precision:

-

Recovery (Extraction Efficiency):

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing > 2.0 | Silanol interaction; Old column; pH drift.[1][2] | Add more TEA (up to 1%); Lower pH to 2.5; Replace column. |

| Low Recovery | Incomplete basification; Emulsion.[1][2] | Ensure pH > 11 before extraction; Vortex longer; Freeze-thaw to break emulsion. |

| Drifting Retention | Temperature fluctuation; Mobile phase evaporation.[1][2] | Use column oven; Cap solvent bottles; Pre-mix mobile phase if isocratic.[1][2] |

| Ghost Peaks | Carryover from high conc.[1][2] samples. | Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.[1][2] |

References

-

United States Pharmacopeia (USP). Monograph for Chloroquine Phosphate Tablets.[1][2][4][5] USP43-NF38.[1][2][6] Link[1][2]

-

World Health Organization (WHO). Methods for surveillance of antimalarial drug efficacy.[1][2] (Includes HPLC protocols for CQ). Link

-

Ducharme, J., & Farinotti, R. (1996).[1][2] Clinical pharmacokinetics and metabolism of chloroquine.[1][7][8] Clinical Pharmacokinetics.[1][2] Link

-

Phenomenex Application Note. USP Assay for Chloroquine Phosphate Tablets.Link[1][2]

-

Akintonwa, A., et al. (1983).[1][2][9] Simultaneous Determination of Chloroquine and Desethylchloroquine in Blood, Plasma and Urine by HPLC.[1][9] Journal of Liquid Chromatography.[1][2] Link[1][2]

Sources

- 1. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chloroquine - Wikipedia [en.wikipedia.org]

- 3. CHLOROQUINE CAS#: 54-05-7 [m.chemicalbook.com]

- 4. lcms.cz [lcms.cz]

- 5. USP Assay for Chloroquine Phosphate Tablets | Phenomenex [phenomenex.com]

- 6. Chloroquine Phosphate HPLC Assay & Impurity Profiling [sigmaaldrich.com]

- 7. HPLC with ultraviolet detection for the determination of chloroquine and desethylchloroquine in whole blood and finger-prick capillary blood dried on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Cell Culture Dosing with N-Desethyl Chloroquine

An Application Note from the Desk of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: Understanding N-Desethyl Chloroquine

N-Desethyl Chloroquine (NDC) is the principal and pharmacologically active metabolite of the well-known 4-aminoquinoline drug, Chloroquine (CQ).[1][2] Formed in the liver through dealkylation of its parent compound, NDC shares the core mechanisms of action, including antiplasmodial, anti-inflammatory, and autophagy-inhibiting properties.[1][3][4] Like Chloroquine, NDC functions as a lysosomotropic agent, a property that makes it a valuable tool for investigating cellular degradation pathways, particularly autophagy.[5][6]

Autophagy is a fundamental catabolic process where cells degrade and recycle their own components to maintain homeostasis. Dysregulation of this pathway is implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases. The ability of NDC to inhibit the final stages of autophagy allows researchers to study the role of this process, a phenomenon known as measuring "autophagic flux."[6][7]

This guide provides a comprehensive framework and detailed protocols for the effective use of N-Desethyl Chloroquine in cell culture. It is designed to equip researchers with the scientific rationale and practical steps required to assess its cytotoxic profile and accurately measure its impact on autophagy.

The Lysosomotropic Mechanism of Action

The primary mechanism of N-Desethyl Chloroquine is rooted in its physicochemical properties as a weak base.[8] This characteristic allows it to freely permeate cellular and organellar membranes in its uncharged state. However, upon entering the acidic environment of the lysosome (pH ~4.5-5.0), the compound becomes protonated. This charged form is unable to diffuse back across the lysosomal membrane, leading to its significant accumulation and sequestration within the organelle.[5][6][8] This process is known as lysosomotropism or "acid trapping."

This accumulation has two critical consequences for the autophagic pathway:

-

Increased Lysosomal pH: The sequestration of a high concentration of the basic NDC molecules neutralizes the acidic lumen of the lysosome, increasing its pH.[8]

-

Enzyme Inactivation & Fusion Blockade: Lysosomal hydrolases, the enzymes responsible for degradation, are optimally active only at a low pH. The NDC-induced increase in pH leads to their inactivation.[6] Critically, this change also impairs the ability of the lysosome to fuse with the autophagosome, the double-membraned vesicle that sequesters cellular components for degradation.[6][9]

The result is a bottleneck at the final step of autophagy. Autophagosomes are formed but cannot be cleared, leading to their accumulation within the cytoplasm. This buildup is a hallmark of late-stage autophagy inhibition and is the primary endpoint measured in the protocols that follow.

Methodology (MTT Assay Example): The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. [6]

-

Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator. [6]2. Compound Preparation: Prepare a series of 2X working concentrations of N-Desethyl Chloroquine in complete culture medium by diluting the 10 mM DMSO stock. A broad range is recommended for the initial screen (e.g., from 0.1 µM to 200 µM). Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest drug concentration.

-

Treatment: Carefully remove the old medium from the cells. Add 100 µL of the appropriate NDC working concentration or vehicle control to each well (in triplicate). This will dilute the 2X solution to its final 1X concentration.

-

Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, and 72 hours). [6]5. MTT Addition: At the end of the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals. [6]6. Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or placing the plate on an orbital shaker for 10 minutes. [6]7. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Average the absorbance values for the triplicate wells.

-

Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

-

Plot % Viability against the log of the N-Desethyl Chloroquine concentration.

-

Use non-linear regression (log[inhibitor] vs. normalized response) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.

-

Expected Outcome: This will yield an IC50 value for each time point. For subsequent autophagy experiments, it is advisable to use concentrations at or below the IC50 value to minimize confounding effects from overt cytotoxicity.

Protocol 2: Assessing Autophagy Inhibition by Western Blot

Rationale: This is the gold-standard method for quantifying the block in autophagic flux. The protocol measures the accumulation of two key proteins:

-

LC3-II: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is cleaved and lipidated to form LC3-II, which is recruited to the autophagosome membrane. A block in lysosomal degradation leads to a significant accumulation of LC3-II. [6][9]* p62/SQSTM1: This is a cargo receptor that binds to ubiquitinated proteins and targets them for degradation by incorporating them into the autophagosome. Under normal conditions, p62 is degraded along with the cargo. When autophagy is inhibited, p62 accumulates. [6] Methodology:

-

Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat cells with sub-toxic concentrations of N-Desethyl Chloroquine (determined in Protocol 1, e.g., 10-50 µM) for a specified duration (e.g., 24 hours). [6]Include an untreated or vehicle-treated control.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. [6]3. Protein Extraction: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant, which contains the total cellular protein.

-

Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE & Transfer: Separate the protein lysates on a 12-15% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II bands) and p62 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) is essential.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of LC3-II to LC3-I (or LC3-II to the loading control). An increase in this ratio and in the total p62 level in NDC-treated cells compared to the control indicates an inhibition of autophagic flux.

Protocol 3: Visualizing Autophagosome Accumulation by Immunofluorescence

Rationale: This technique provides a powerful visual confirmation of the Western blot data, allowing for the observation of autophagosome accumulation (visualized as LC3 "puncta") at the single-cell level.

Methodology:

-

Seeding: Seed cells on sterile glass coverslips placed in 12- or 24-well plates. Allow them to adhere and grow to ~60-70% confluency.

-

Treatment: Treat the cells with N-Desethyl Chloroquine and a vehicle control as described in Protocol 2.

-

Fixation: Wash the cells with PBS. Fix them with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS. Block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody: Incubate the coverslips with anti-LC3 primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

-

Staining and Mounting: Wash three times with PBST. Stain the nuclei with DAPI for 5 minutes. Wash once more with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence or confocal microscope. In NDC-treated cells, a significant increase in the number of distinct, bright green fluorescent puncta per cell is expected, which represent accumulated autophagosomes.

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| High Cell Death at Low Doses | Cell line is highly sensitive; Error in stock solution concentration. | Perform a wider, more granular dose-response curve starting at nanomolar concentrations. Re-calculate and prepare a fresh stock solution. |

| No Change in LC3-II or p62 | NDC concentration is too low; Incubation time is too short; Poor antibody quality. | Increase the concentration of NDC (staying below the IC50). Perform a time-course experiment (e.g., 6, 12, 24, 48h). Validate your primary antibodies with a known autophagy inhibitor like Chloroquine or Bafilomycin A1. |

| LC3-II Band is Weak/Absent | Low basal autophagy in the cell line; Insufficient protein loaded. | Stimulate autophagy with starvation (e.g., incubate in EBSS medium) for 2-4 hours before lysis to increase the overall LC3-II signal. Ensure accurate protein quantification and load at least 20-30 µg. |

| High Background in IF | Incomplete blocking; Secondary antibody is non-specific; Fixation/permeabilization issue. | Increase blocking time or the concentration of BSA. Titrate the secondary antibody. Test different fixation (e.g., methanol) or permeabilization agents. |

References

-

National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

-

Sartorius (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Available at: [Link]

-

Wang, F., et al. (2023). Key Mechanisms in Lysosome Stability, Degradation and Repair. Cells. Available at: [Link]

-

BMG Labtech (2025). Cytotoxicity assays – what your cells don't like. Available at: [Link]

- Zhitomirsky, B., & Assaraf, Y. G. (2015). Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death.

-

ResearchGate (2025). Lysosomotropic Drugs: Pharmacological Tools to Study Lysosomal Function. Available at: [Link]

-

Zhitomirsky, B., & Assaraf, Y. G. (2020). The Lysosomotropic Activity of Hydrophobic Weak Base Drugs is Mediated via Their Intercalation into the Lysosomal Membrane. International Journal of Molecular Sciences. Available at: [Link]

-

Firestone, R. A., et al. (1979). Lysosomotropic agents. 1. Synthesis and cytotoxic action of lysosomotropic detergents. Journal of Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2719, Chloroquine. Available at: [Link]

-

Unadkat, J. D., et al. (2022). Translational Modeling of Chloroquine and Hydroxychloroquine Dosimetry in Human Airways for Treating Viral Respiratory Infections. The AAPS Journal. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 95478, (+-)-Desethylchloroquine. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 169444623, N-Nitroso-Desethyl Chloroquine. Available at: [Link]

-

Gump, J. M., et al. (2014). Assays to Monitor Autophagy Progression in Cell Cultures. Cells. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 46781116, Desethyl Chloroquine-d4. Available at: [Link]

-

Liu, J., et al. (2020). Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model. Frontiers in Pharmacology. Available at: [Link]

-

Rainsford, K. D., et al. (2015). Pharmacology of Chloroquine and Hydroxychloroquine. In: Antimalarial Drugs. Available at: [Link]

-

Ben-Zvi, Z., et al. (2017). Pharmacology of Chloroquine and Hydroxychloroquine. Ento Key. Available at: [Link]

-

Yao, X., et al. (2020). In Vitro Antiviral Activity and Projection of Optimized Dosing Design of Hydroxychloroquine for the Treatment of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Clinical Infectious Diseases. Available at: [Link]

-

Shimadzu Chemistry & Diagnostics (n.d.). Desethylchloroquine. Available at: [Link]

-

National Institute of Standards and Technology (n.d.). Desethylchloroquine. NIST Chemistry WebBook. Available at: [Link]

-

Wikipedia (n.d.). Chloroquine. Available at: [Link]

-

Shrestha, S., et al. (2021). A Review of Dosages of Chloroquine and Hydroxychloroquine for COVID-19 in registered Clinical Trials during First Quarter of 2020. medRxiv. Available at: [Link]

-

Charnwood Discovery (n.d.). Developing an Autophagy Assay. Available at: [Link]

-

Calabrese, E. J., & Dhawan, G. (2021). Chloroquine commonly induces hormetic dose responses. IUBMB Life. Available at: [Link]

-

Onyeji, C. O., et al. (1994). Kinetics of chloroquine and desethylchloroquine in plasma and urine after oral and intramuscular administration of chloroquine to healthy subjects. Bulletin of the World Health Organization. Available at: [Link]

-

ResearchGate (2015). How long is chloroquine half life when I treat a cell line for an autophagy study?. Available at: [Link]

-

Al-Ahmady, Z. S., et al. (2023). Synthesis, Characterization, and Acute Cytotoxicity Evaluation of Chloroquine Encapsulating Liposomes. Pharmaceutics. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacology of Chloroquine and Hydroxychloroquine | Ento Key [entokey.com]

- 3. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chloroquine - Wikipedia [en.wikipedia.org]

- 5. Key Mechanisms in Lysosome Stability, Degradation and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

Technical Support Center: N-Desethyl Chloroquine (NDCQ) HPLC Troubleshooting

Topic: Troubleshooting HPLC Peak Tailing for N-Desethyl Chloroquine Role: Senior Application Scientist Audience: Analytical Chemists, drug development researchers[1]

Introduction: The "Sticky" Amine Challenge

Welcome to the technical support center. If you are analyzing N-Desethyl Chloroquine (NDCQ), you are likely battling a familiar enemy: Peak Tailing .[1][2]

NDCQ is a secondary amine metabolite of chloroquine. Like its parent compound, it possesses two basic nitrogen centers (quinoline ring nitrogen and the side-chain secondary amine).[1] At typical reversed-phase pH levels (pH 2–7), these nitrogens are protonated (

The tailing you observe is rarely a "random" error; it is a specific chemical symptom of Secondary Silanol Interactions . This guide deconstructs the mechanism and provides validated protocols to resolve it.

Module 1: The Mechanism of Tailing

Q: Why does NDCQ tail even on a "new" C18 column?

A: Standard C18 columns are silica-based.[1][3] Even "end-capped" columns contain residual silanol groups (

-

The Chemistry: At pH > 3.5, acidic silanols deprotonate to form

.[1] -

The Interaction: Your protonated NDCQ (

) is attracted to the negative silanol surface via ion-exchange mechanisms.[1] This "stickiness" delays a portion of the analyte population, creating the tail.[2]

Visualization: The Silanol Trap

Figure 1: Mechanism of peak tailing caused by secondary silanol interactions competing with hydrophobic retention.[1]

Module 2: Mobile Phase Strategy (The "Liquid" Fix)

Q: I am using a Phosphate buffer at pH 3.0. Is that enough?

A: Often, no.[1] While pH 3.0 suppresses most silanol ionization, highly active basic compounds like NDCQ can still find residual active sites.[1] You need a Silanol Blocker or a Chaotropic Agent .

Recommended Additives

| Additive | Role | Concentration | Pros | Cons |

| Triethylamine (TEA) | Silanol Blocker. The TEA cation competes with NDCQ for silanol sites.[1] | 0.1% - 0.5% (v/v) | Highly effective for severe tailing.[1] | Can degrade column life if not washed properly; high UV cutoff (<210 nm).[1] |

| Trifluoroacetic Acid (TFA) | Ion Pairing. Forms neutral ion pairs with the amine. | 0.05% - 0.1% (v/v) | Sharpens peaks significantly.[1] | Suppresses MS signal (avoid in LC-MS); can alter selectivity. |

| Ammonium Perchlorate | Chaotropic Salt. Disrupts solvation shells.[1] | 10 - 50 mM | Excellent for very hydrophobic amines.[1] | Explosive risk if dried; not MS compatible.[1] |

Q: Can I just switch to High pH?

A: Yes, if your column can withstand it.[1] At pH 10.5 - 11.0 , NDCQ is deprotonated (neutral).[1] Neutral molecules do not interact with silanols.[1]

-

Requirement: You must use a Hybrid Particle Column (e.g., Waters XBridge, Agilent Zorbax Extend) or a Polymer column.[1] Standard silica dissolves at pH > 8.[1]

Module 3: Validated Troubleshooting Protocols

Scenario A: The "Standard" Fix (Low pH + Blocker)

Best for standard HPLC systems and UV detection.

-

Column: End-capped C18 (e.g., Phenomenex Luna C18(2) or equivalent),

mm, 5 µm.[1] -

Mobile Phase A: 25 mM Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA) .[1]

-

Note: Adjust pH after adding TEA.

-

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 60% B over 15 mins.

-

Why it works: The low pH suppresses silanols; the TEA blocks any remaining active sites .

Scenario B: The "Modern" Fix (High pH)

Best for LC-MS and maximum peak symmetry.[1]

-

Column: Hybrid Silica (e.g., Waters XBridge BEH C18),

mm, 2.5 µm.[1] -

Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

-

Mobile Phase B: Acetonitrile.

-

Why it works: NDCQ is neutral at pH 10.[1] No charge = No silanol interaction .[1]

Module 4: Diagnostic Workflow

Use this decision tree to identify the root cause of your specific tailing issue.

Figure 2: Step-by-step diagnostic workflow for isolating the cause of tailing.

Module 5: Frequently Asked Questions (FAQs)

Q: My peak isn't just tailing; it's splitting. Is this the same issue? A: No. Splitting usually indicates a physical issue, not a chemical one.[1]

-

Check: Blocked inlet frit (high pressure?) or a void in the column head (column collapse).

-

Check: Sample solvent mismatch. If you inject NDCQ dissolved in 100% Methanol onto a high-aqueous mobile phase, the analyte precipitates or travels faster than the eluent initially, causing a split .[1]

Q: Can I use the USP method for Chloroquine Phosphate? A: Yes. The USP monograph for Chloroquine Phosphate typically utilizes a Perchloric Acid or Phosphate/TEA system. This is highly robust for the metabolite (NDCQ) as well, as they share structural alkalinity.[1] However, ensure your disposal protocols allow for perchlorates if you choose that route .[1]

Q: I am using LC-MS. I cannot use TEA or Phosphate. What now? A: For LC-MS, non-volatile buffers are forbidden.[1]

-

Solution: Use Ammonium Formate (pH 3.0) or Ammonium Bicarbonate (pH 10.0) .[1]

-

Tip: If tailing persists at pH 3.0 in MS, increase the ionic strength (e.g., 20 mM Ammonium Formate) rather than adding TEA.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 95478, Desethylchloroquine. Retrieved from [Link][1]

-

Ferreira, M., et al. (2014).[1] HPLC methods for chloroquine determination in biological samples. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Stoll, D., & Dolan, J. (2025).[1] LC Troubleshooting Essentials: Peak Tailing and Fronting. LCGC International.[1] Retrieved from [Link]

-

Phenomenex. (2020).[1][4] USP Assay (LC-UV) for Chloroquine Phosphate Tablets. Retrieved from [Link]

Sources

Minimizing matrix effects in N-Desethyl Chloroquine LC-MS analysis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the LC-MS analysis of N-Desethyl Chloroquine (NDC). As a Senior Application Scientist, my goal is to provide you with practical, in-depth solutions to common challenges encountered during method development and routine analysis. This guide is structured as a series of frequently asked questions, designed to address specific issues with clear, actionable advice grounded in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are matrix effects, and why are they a significant problem for N-Desethyl Chloroquine (NDC) analysis?

A1: Matrix effects are alterations in the ionization efficiency of an analyte, such as NDC, caused by co-eluting compounds from the sample matrix (e.g., plasma, whole blood).[1][2] This phenomenon can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to poor accuracy, imprecision, and unreliable quantification.[1][3]

The core issue is competition within the electrospray ionization (ESI) source.[4] When NDC and matrix components enter the source simultaneously, they compete for the available charge and space at the droplet surface, which is necessary to become gas-phase ions.[1] If matrix components are more abundant or have a higher affinity for ionization, they can significantly hinder the ionization of NDC, leading to a suppressed signal.[4][5]

NDC is particularly susceptible for two reasons:

-

Biological Matrix Complexity: Plasma and blood are rich in endogenous materials like phospholipids, salts, and proteins that are known to cause significant ion suppression.[6][7][8]

-

Physicochemical Properties: As a basic and relatively polar molecule, NDC's chromatographic retention can overlap with these highly abundant, interfering compounds, especially phospholipids, which are notorious for causing ion suppression in reversed-phase chromatography.[7][9]

Failure to address matrix effects can lead to the rejection of study data by regulatory agencies like the FDA, as it compromises the integrity of pharmacokinetic and bioequivalence assessments.[10][11]

Q2: I'm observing inconsistent signal intensity and poor reproducibility for my NDC assay. Where should I begin troubleshooting?

A2: Inconsistent signal is a classic symptom of unmanaged matrix effects. The most effective way to combat this is by improving your sample preparation strategy.[6] A robust sample cleanup is the first and most critical line of defense.

Before making significant changes, it's essential to confirm that the issue is indeed a matrix effect. A logical troubleshooting workflow can help pinpoint the problem efficiently.

Start by quantifying the matrix effect using the procedure outlined in Q5 . If significant ion suppression is confirmed, focus your efforts on the sample preparation and chromatographic steps as detailed in the questions below.

Q3: How do I select the best sample preparation technique to minimize matrix effects for NDC?

A3: The choice of sample preparation is a balance between cleanup efficiency, recovery, throughput, and cost. For NDC in plasma, the main goal is to remove proteins and, crucially, phospholipids.[7][8][12] Here’s a comparison of the three most common techniques:

| Technique | Mechanism | Pros | Cons | Best For |

| Protein Precipitation (PPT) | Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile, methanol).[13] | Fast, simple, inexpensive, high-throughput.[8][14] | Poor Selectivity: Does not remove phospholipids or other endogenous interferences, leading to significant matrix effects.[8] | High-throughput discovery settings where speed is prioritized over ultimate sensitivity. |

| Liquid-Liquid Extraction (LLE) | NDC is partitioned from the aqueous sample into an immiscible organic solvent based on its physicochemical properties (logP, pKa).[15] | Cleaner extracts than PPT, removes salts and many polar interferences.[15] | Can be labor-intensive, difficult to automate, may have lower recovery for more polar metabolites. | Assays requiring cleaner extracts than PPT but where SPE development is not feasible. |

| Solid-Phase Extraction (SPE) | NDC is retained on a solid sorbent while interferences are washed away. Elution is achieved with a strong solvent.[16] | Most Selective: Provides the cleanest extracts by effectively removing proteins, salts, and phospholipids.[16][17][18] Reduces matrix effects significantly.[13][17] | Requires method development, can be more expensive and time-consuming than PPT or LLE. | Regulated bioanalysis and methods requiring the lowest LLOQ and highest data quality. |

Recommendation: For a robust, validated assay for NDC, Solid-Phase Extraction (SPE) is the superior choice.[16][17] Given that NDC is a basic compound, a polymeric cation-exchange SPE sorbent is ideal.[19] This allows for strong retention of the positively charged NDC under acidic conditions while allowing neutral and acidic interferences (including many phospholipids) to be washed away.[19]

Sources

- 1. longdom.org [longdom.org]

- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. elementlabsolutions.com [elementlabsolutions.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. anivet.au.dk [anivet.au.dk]

- 12. waters.com [waters.com]

- 13. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.cn]

- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. organomation.com [organomation.com]

- 17. agilent.com [agilent.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. agilent.com [agilent.com]

Technical Support Center: Optimizing Mobile Phase pH for the Separation of Desethylchloroquine

As a Senior Application Scientist, this guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the chromatographic separation of Desethylchloroquine. The following question-and-answer format addresses common issues and explains the fundamental principles behind achieving robust and reproducible results.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is mobile phase pH the most critical parameter when developing a separation method for Desethylchloroquine?

A: The chemical structure of Desethylchloroquine, a primary metabolite of Chloroquine, contains basic amine functional groups. These groups can gain a proton (become ionized) or lose a proton (become neutral) depending on the pH of their environment. This behavior is governed by their pKa values, which are estimated to be similar to Chloroquine's (pKa values around 8.3 and 9.7)[1][2].

The ionization state of Desethylchloroquine directly impacts its interaction with the reversed-phase column and, consequently, its chromatographic behavior[3][4]:

-

Ionized State (Low pH): At a pH well below its pKa, Desethylchloroquine is protonated, carrying a positive charge. This makes the molecule more polar and less retained on a non-polar C18 column, leading to shorter retention times[5].

-

Neutral State (High pH): At a pH well above its pKa, the molecule is in its neutral, free-base form. This makes it more hydrophobic (less polar), leading to stronger interaction with the stationary phase and longer retention times[6][7].

-

Mixed State (pH near pKa): When the mobile phase pH is close to the analyte's pKa, both the ionized and neutral forms coexist. This can lead to significant peak distortion, such as splitting or broadening, and makes the method highly susceptible to minor pH fluctuations, compromising reproducibility[4][8][9].

Therefore, controlling the mobile phase pH is essential to ensure Desethylchloroquine is in a single, stable ionic state, which is the foundation for achieving sharp, symmetrical peaks and consistent retention.[10][11].

Q2: I'm observing severe peak tailing for Desethylchloroquine, even with a high-purity C18 column. What is the underlying cause?

A: This is the most common issue encountered when analyzing basic compounds like Desethylchloroquine. The root cause is secondary interactions with residual silanol groups (Si-OH) on the surface of the silica-based stationary phase[8][12][13].

Here's the mechanism:

-

Silanol Ionization: Standard silica-based columns have acidic silanol groups. At mobile phase pH values above approximately 3.5, these silanols begin to deprotonate, acquiring a negative charge (Si-O⁻)[5][14].

-

Analyte Ionization: As a basic analyte, Desethylchloroquine is protonated and positively charged at neutral and acidic pH.

-

Secondary Ionic Interaction: The positively charged analyte engages in a strong ionic interaction with the negatively charged silanol sites on the stationary phase. This interaction is separate from the desired hydrophobic retention mechanism and is strong enough to delay the elution of a portion of the analyte molecules, resulting in an asymmetric, tailing peak[15][16].

This problem is most pronounced in the mid-pH range (pH 4-7), where both the analyte and the silanol groups are in their ionized states[5][8].

Q3: What is the most effective strategy for selecting a starting mobile phase pH to eliminate peak tailing?

A: The core strategy is to operate at a pH where the problematic secondary interactions are suppressed. This can be achieved through two primary approaches: a low pH or a high pH mobile phase. The general rule is to select a pH that is at least 2 units away from the analyte's pKa[9][10].

-

Low pH Approach (Recommended Starting Point): Operating at a pH between 2.5 and 3.0 is the most common and robust strategy. At this pH, the silanol groups are fully protonated (neutral), which effectively eliminates the secondary ionic interactions that cause peak tailing[15][16]. While the analyte is fully ionized and may have lower retention, this can be easily managed by adjusting the organic solvent concentration.

-

High pH Approach (Alternative Strategy): Operating at a pH above 9 or 10 renders the basic analyte neutral, maximizing its hydrophobicity and retention[6][7]. This can be an excellent strategy for achieving high retention and alternative selectivity. However, it is critical to use a column specifically designed for high pH stability (e.g., hybrid particle columns), as standard silica columns will rapidly degrade and dissolve at pH > 8[3][5].

Q4: How do I choose the correct buffer for my target pH, and what concentration should I use?

A: Selecting the right buffer is crucial for maintaining a stable pH throughout the analysis. The most important factor is the buffer's pKa.

-

Buffering Capacity: A buffer is most effective at resisting pH changes when the target pH is within ±1 unit of its pKa[10][11].

-

Detector Compatibility: For LC-MS applications, volatile buffers are required to avoid fouling the instrument. For UV detection, the buffer should have a low UV cutoff at the desired wavelength[11].

Common Buffer Choices:

| Target pH Range | Recommended Buffer | pKa | Detector Compatibility |

|---|---|---|---|

| 2.0 - 3.1 | Phosphate (e.g., Potassium Phosphate) | 2.1 | UV only[17][18] |

| 2.8 - 4.8 | Formate (e.g., Formic Acid / Ammonium Formate) | 3.8 | UV and MS[6][18] |

| 3.8 - 5.8 | Acetate (e.g., Acetic Acid / Ammonium Acetate) | 4.8 | UV and MS[17][18] |

| > 8.0 | Ammonium Carbonate/Bicarbonate | 9.2 (HCO₃⁻) | UV and MS[10] |

Buffer Concentration: A good starting concentration is between 10-25 mM[10][17].

-

Too Low (<5 mM): Insufficient buffering capacity, leading to pH drift and poor reproducibility[11].

-

Too High (>50 mM): Risk of precipitation when mixed with high percentages of organic solvent, which can block tubing and damage the column and pump seals[6][11].

Always prepare the buffer by dissolving the salt in the aqueous portion of the mobile phase and adjusting the pH before adding the organic solvent[5].

Q5: I've switched to a low pH (2.7 with formic acid) mobile phase, but my peak shape is still not ideal. What other factors should I consider?

A: If peak tailing persists at low pH, the issue may be related to the column technology or other secondary effects.

-

Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica, which has fewer metal impurities that can exacerbate silanol interactions[15]. "End-capping" is a process that chemically blocks many of the residual silanol groups, further reducing their activity[12][19]. Ensure you are using a modern, high-quality, base-deactivated, or end-capped column.

-

Consider Polar-Embedded Columns: These columns have a polar group (e.g., an amide) embedded within the C18 chain. This polar group can shield the analyte from interacting with any remaining active silanols, often resulting in superior peak shape for basic compounds[19][20].

-

Add a Competing Base: In some cases, adding a small amount of a basic additive like triethylamine (TEA) to the mobile phase can improve peak shape. TEA acts as a silanol-blocking agent, competitively binding to the active sites and preventing the analyte from interacting with them[15]. However, this is an older technique and is generally not necessary with modern columns. It is also not suitable for LC-MS.

-

Check for Extra-Column Dispersion: Poor peak shape can also be caused by physical issues in the HPLC system, such as excessive tubing length or diameter between the injector, column, and detector, or improperly seated fittings. These create "dead volume" where the peak can broaden[8].

Experimental Protocol: pH Scouting for Desethylchloroquine

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the separation of Desethylchloroquine.

Objective: To evaluate the effect of low and high pH on the retention time and peak shape of Desethylchloroquine to select the most robust operating conditions.

Materials:

-

HPLC-grade water, acetonitrile, and methanol

-

Buffers: Formic acid, Ammonium hydroxide (or Ammonium bicarbonate for pH buffering)

-

Columns:

-

A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

-

A pH-stable C18 column certified for high pH use (if testing the high pH range).

-

-

Desethylchloroquine analytical standard.

Workflow:

Step-by-Step Procedure:

-

Analyte Preparation: Prepare a 1 mg/mL stock solution of Desethylchloroquine in a suitable solvent (e.g., methanol or 50:50 methanol:water). Dilute to a working concentration of ~10 µg/mL with 50:50 water:acetonitrile.

-

Phase 1: Low pH Screening (pH ~2.7)

-

Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

-

Column: Standard end-capped C18 column.

-

Method:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 5 µL

-

Run a scouting gradient from 5% B to 95% B over 15 minutes.

-

-

Evaluation: Analyze the resulting chromatogram. Check the retention time and calculate the USP tailing factor. A tailing factor ≤ 1.5 is generally considered acceptable[16].

-

-

Decision Point:

-

If peak shape is good (Tf ≤ 1.5) and retention is adequate: The low pH condition is suitable. Proceed to optimize the gradient for your specific separation goals.

-

If peak shape is poor OR if you wish to explore alternative selectivity: Proceed to Phase 2.

-

-

Phase 2: High pH Screening (pH ~10.5)

-

IMPORTANT: Switch to a column specifically designated for high pH stability. Failure to do so will result in permanent column damage[3][6].

-

Mobile Phase A: 0.1% (v/v) Ammonium Hydroxide in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) Ammonium Hydroxide in HPLC-grade acetonitrile.

-

Method: Use the same gradient and conditions as in Phase 1.

-

Evaluation: Analyze the chromatogram for retention time, tailing factor, and any changes in selectivity compared to the low pH run.

-

-

Final Selection: Compare the results from the low and high pH experiments. Choose the condition that provides the best combination of peak shape, retention, and resolution for your application. Finalize the method by optimizing the gradient slope and run time.

References

-

A Guide to HPLC and LC-MS Buffer Selection. Advanced Chromatography Technologies. [Link]

-

Saxena, N. (2020, April 8). Choosing the Right Buffers for Mobile Phase. Phenomenex. [Link]

-

(2024, September 9). Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. Welch Materials, Inc.. [Link]

-

(2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS. Veeprho Pharmaceuticals. [Link]

-

(2025, October 28). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. [Link]

-

(2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]

-

(2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. MICROSOLV. [Link]

-

(2025, June 9). How to Reduce Peak Tailing in HPLC. Phenomenex. [Link]

-

(2024, April 7). How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum. [Link]

-

Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference & Expo. [Link]

-

Are Silanol Groups Bad or Good for Basic Compounds?. HPLC-MART. [Link]

-

(2024, December 3). Exploring the Role of pH in HPLC Separation. Moravek. [Link]

-

Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

-

Peak Tailing in HPLC. Element Lab Solutions. [Link]

-

Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]

-

(2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

- Neue, U., & Feldeisen, E. (1994). Liquid chromatography stationary phases with reduced silanol interactions.

-

(2022, February 15). HPLC Peak Tailing. Axion Labs. [Link]

-

The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]

-

Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

-

Patchen, B. K., et al. (2011). HPLC with ultraviolet detection for the determination of chloroquine and desethylchloroquine in whole blood and finger-prick capillary blood dried on filter paper. Journal of Chromatography B, 879(22), 2181-2188. [Link]

-

(2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Hawach Scientific. [Link]

-

Reversed Phase HPLC Method Development. Phenomenex. [Link]

-

(2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. Agilent Technologies. [Link]

-

(2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

-

O'Donnell, J., et al. (2020). Connecting Hydroxychloroquine In Vitro Antiviral Activity to In Vivo Concentration for Prediction of Antiviral Effect. Clinical Infectious Diseases, 71(12), 3232-3235. [Link]

-

Patchen, B. K., et al. (2011). HPLC with ultraviolet detection for the determination of chloroquine and desethylchloroquine in whole blood and finger-prick capillary blood dried on filter paper. ResearchGate. [Link]

-

Onyeji, C. O., et al. (1994). High-Performance Liquid Chromatographic Assay for Chlorquine and its Two Major Metabolites, Desethylchloroquine and Bidesethylchloroquine in Biological Fluids. Journal of Liquid Chromatography, 17(11), 2421-2432. [Link]

-

(2025, October 20). Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. [Link]

-

Chloroquine. PubChem, National Institutes of Health. [Link]

-

(+-)-Desethylchloroquine. PubChem, National Institutes of Health. [Link]

-

Onyeji, C. O., & Ogunbona, F. A. (1986). kinetics of chloroquine and desethylchloroquine. World Health Organization. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. moravek.com [moravek.com]

- 4. chromatographytoday.com [chromatographytoday.com]

- 5. agilent.com [agilent.com]

- 6. hplc.eu [hplc.eu]

- 7. pharmaguru.co [pharmaguru.co]

- 8. chromtech.com [chromtech.com]

- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]

- 10. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide [hplcvials.com]

- 11. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]

- 12. pharmagrowthhub.com [pharmagrowthhub.com]

- 13. HPLC Peak Tailing - Axion Labs [axionlabs.com]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 16. elementlabsolutions.com [elementlabsolutions.com]

- 17. Choosing the Right Buffers for Mobile Phase [phenomenex.com]

- 18. veeprho.com [veeprho.com]

- 19. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]

- 20. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]

Resolving interference between Chloroquine and N-Desethyl Chloroquine peaks

Topic: Resolving Interference and Peak Tailing for Chloroquine (CQ) and N-Desethyl Chloroquine (DCQ) Ticket ID: LCMS-CQ-DCQ-001 Status: Resolved / Guide Available[1][2]

Executive Summary

Separating Chloroquine (CQ) from its primary metabolite, N-Desethyl Chloroquine (DCQ), is a classic chromatographic challenge.[1][2] Both molecules are strongly basic (pKa values > 8.0 and > 10.[2]0) and structurally similar. On standard C18 columns at acidic pH, they become doubly charged, leading to:

-

Severe Peak Tailing: Caused by secondary interactions with residual silanols on the column stationary phase.[1][2]

-

Co-elution: Resulting in ion suppression (matrix effects) where the more abundant parent drug suppresses the signal of the metabolite.

-

In-Source Fragmentation: If chromatographic resolution is poor, high concentrations of CQ can fragment in the ion source to mimic DCQ, creating false positives.[1][2]

This guide provides the "Gold Standard" workflows to resolve these issues using High-pH Reversed-Phase Chromatography or PFP (Pentafluorophenyl) Selectivity , coupled with clean sample preparation.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My CQ and DCQ peaks are tailing significantly and merging. Why is this happening on my C18 column?

The Root Cause: At the standard LC-MS pH of 2.5–3.0 (formic acid), both CQ and DCQ are fully protonated (positively charged). Standard C18 silica columns have residual silanol groups (Si-OH) that can ionize to Si-O⁻.[1][2] The positively charged analytes stick to these negative silanols via ion-exchange mechanisms, causing the "tail" that ruins resolution.[1][2]

The Fix: You have two options.

-

High pH Method (Recommended): Use a high-pH stable column (e.g., Waters XBridge, Agilent Poroshell HPH) with a mobile phase pH of 10–11 (Ammonium Hydroxide).[1][2] This deprotonates the analytes, making them neutral.[1][2] Neutral molecules do not interact with silanols and have better retention/shape on C18.[1][2]

-

PFP Column (Alternative): If you must use low pH, switch to a Pentafluorophenyl (PFP) column.[1][2] PFP phases use pi-pi interactions and hydrogen bonding, providing selectivity orthogonal to hydrophobicity, often separating CQ and DCQ sharply even when C18 fails.[1][2]

Q2: I see a signal for DCQ even when I inject a pure Chloroquine standard. Is my standard contaminated?

The Root Cause: This is likely In-Source Fragmentation .[1][2] In the electrospray source, labile bonds can break before the mass filter. CQ (m/z 320) can lose its ethyl group in the source to form an ion identical to DCQ (m/z 292). The Fix: Chromatographic separation is the only cure.[2] If CQ and DCQ co-elute, the MS cannot distinguish between "real" DCQ and DCQ created by CQ fragmentation. You must achieve baseline separation (Resolution > 1.5) so the artifact elutes at the CQ retention time, distinct from the real DCQ peak.

Q3: My sensitivity for DCQ is low in plasma samples. How do I fix this?

The Root Cause: Protein Precipitation (PPT) with acetonitrile leaves behind phospholipids.[1][2] These lipids often co-elute with CQ/DCQ, causing "Ion Suppression" (robbing the analyte of charge). The Fix: Switch to Liquid-Liquid Extraction (LLE) at alkaline pH.[2] Basic drugs extract efficiently into organic solvents (like MTBE or Hexane:Ethyl Acetate) when the plasma pH is raised, while phospholipids and proteins remain in the aqueous layer.

Part 2: Decision Logic & Workflows

Workflow 1: Method Development Decision Tree

Use this logic to select the correct column and mobile phase based on your available hardware and constraints.

Caption: Decision matrix for selecting chromatographic conditions. High pH C18 or Low pH PFP are the validated pathways for success.

Part 3: Validated Experimental Protocols

Protocol A: Sample Preparation (Alkaline Liquid-Liquid Extraction)

Why this works: Raising the pH drives the basic analytes (CQ/DCQ) into their neutral state, allowing them to migrate into the organic solvent. Interferences stay behind.[1]

Caption: Alkaline Liquid-Liquid Extraction (LLE) workflow to maximize recovery and minimize matrix effects.

Protocol B: LC-MS/MS Parameters (The "High pH" Method)

This method utilizes the high pH stability of hybrid columns to ensure sharp peak shapes.[1][2]

| Parameter | Setting | Notes |

| Column | Waters XBridge C18 (2.1 x 50mm, 3.5µm) or Agilent Poroshell HPH | Must be "High pH" stable.[1][2] Do not use standard silica.[1] |

| Mobile Phase A | 10mM Ammonium Bicarbonate (pH 10.0 with NH₄OH) | High pH suppresses protonation of CQ/DCQ.[2] |

| Mobile Phase B | Methanol or Acetonitrile | Methanol often provides better selectivity for amines.[1][2] |

| Flow Rate | 0.4 mL/min | |

| Gradient | 0-0.5 min: 10% B 0.5-3.0 min: 10% -> 90% B 3.0-4.0 min: 90% B (Wash) 4.1 min: 10% B (Re-equilibration) | Fast gradient possible due to high retention at high pH.[1][2] |

| Injection Vol | 2 - 5 µL |

Protocol C: Mass Spectrometry Transitions (MRM)

Ensure your dwell times are sufficient (e.g., 20-50ms) to define the peaks.[1][2]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (V) |

| Chloroquine (CQ) | 320.2 | 247.2 | Quantifier | ~28 |

| 320.2 | 142.1 | Qualifier | ~35 | |

| Desethyl CQ (DCQ) | 292.2 | 179.1 | Quantifier | ~25 |

| 292.2 | 114.1 | Qualifier | ~38 | |

| CQ-d4 (IS) | 324.3 | 253.1 | Internal Std | Matches CQ |

| DCQ-d4 (IS) | 296.2 | 181.1 | Internal Std | Matches DCQ |

References

-

Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Chloroquine and Metabolites in Serum."[2] CDC Method No.[1][2] 4022.01.[1]

-

Boonprasert, R., et al. (2020). "Development of the Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Chloroquine and Desethylchloroquine in Human Plasma."[3] Siriraj Medical Journal, 64(2), 47–51.[1][2][3]

-

Phenomenex Application Note. "Analysis of Chloroquine and Its Metabolite Desethylchloroquine by LC-MS/MS using Kinetex® Core-Shell F5 LC Column."

-

Fuzier, R., et al. (2013). "Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD."[1] Journal of Pharmaceutical and Biomedical Analysis, 95, 200–206.[4]

Sources

Addressing thermal instability of N-Desethyl Chloroquine samples